molecular formula C9H17N3O2S B13527930 3,5-Dimethyl-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-4-amine

3,5-Dimethyl-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-4-amine

Cat. No.: B13527930
M. Wt: 231.32 g/mol
InChI Key: VBBYOCDBKFLBDI-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and a methylsulfonylpropyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-4-amine typically involves the condensation of appropriate precursors. One common method is the reaction of 3,5-dimethylpyrazole with a suitable sulfonylating agent, such as methylsulfonyl chloride, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3,5-Dimethyl-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler analog without the methylsulfonylpropyl chain.

    3,5-Dimethyl-1-(3-(methylthio)propyl)-1h-pyrazol-4-amine: Similar structure but with a methylthio group instead of a methylsulfonyl group.

Uniqueness

3,5-Dimethyl-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-4-amine is unique due to the presence of the methylsulfonylpropyl chain, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, reactivity, and potential bioactivity compared to its simpler analogs .

Properties

Molecular Formula

C9H17N3O2S

Molecular Weight

231.32 g/mol

IUPAC Name

3,5-dimethyl-1-(3-methylsulfonylpropyl)pyrazol-4-amine

InChI

InChI=1S/C9H17N3O2S/c1-7-9(10)8(2)12(11-7)5-4-6-15(3,13)14/h4-6,10H2,1-3H3

InChI Key

VBBYOCDBKFLBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCS(=O)(=O)C)C)N

Origin of Product

United States

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